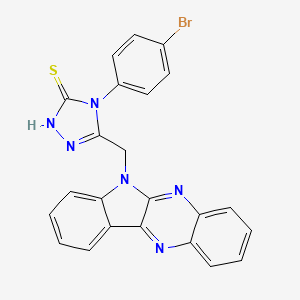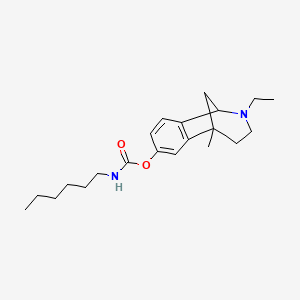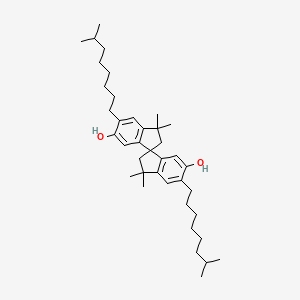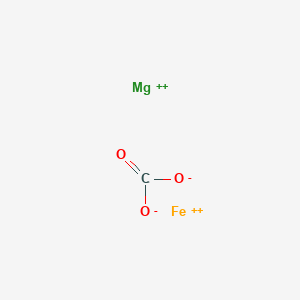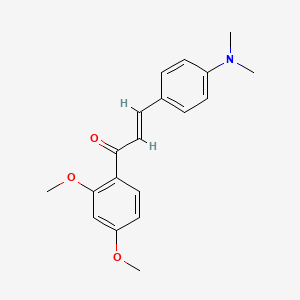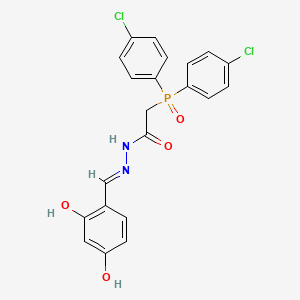
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and a hydrazide moiety linked to a 2,4-dihydroxyphenyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the bis(4-chlorophenyl)phosphinyl precursor. This precursor is then reacted with acetic acid and 2,4-dihydroxyphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the hydrazide and dihydroxyphenyl groups.
4,4’-Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is unique due to the presence of the bis(4-chlorophenyl)phosphinyl group combined with the hydrazide and dihydroxyphenyl moieties. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
135689-11-1 |
|---|---|
Formule moléculaire |
C21H17Cl2N2O4P |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H17Cl2N2O4P/c22-15-2-7-18(8-3-15)30(29,19-9-4-16(23)5-10-19)13-21(28)25-24-12-14-1-6-17(26)11-20(14)27/h1-12,26-27H,13H2,(H,25,28)/b24-12+ |
Clé InChI |
HSVDKCNYRIMNOT-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC(=CC=C1P(=O)(CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


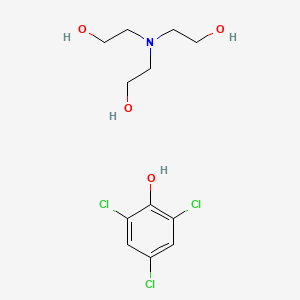
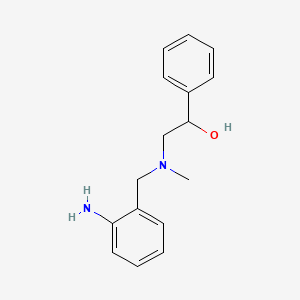
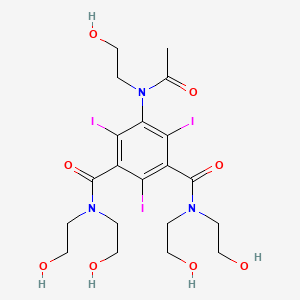
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
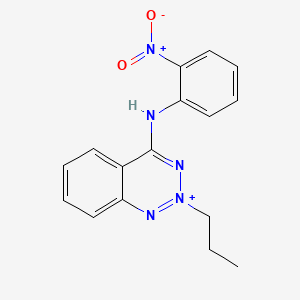
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

